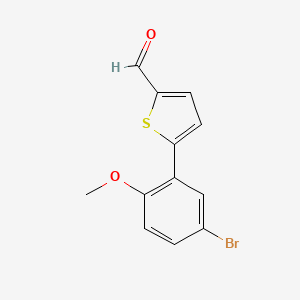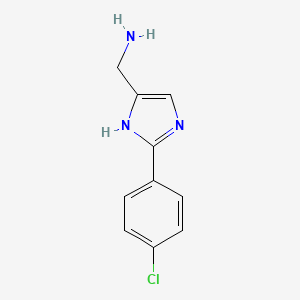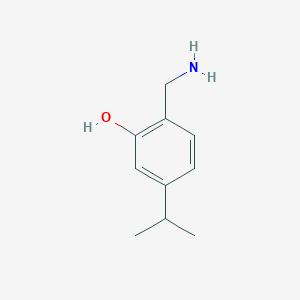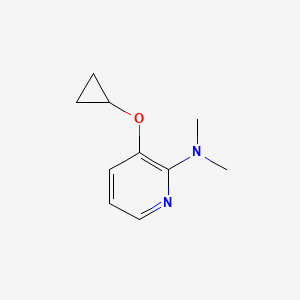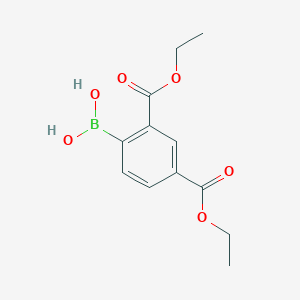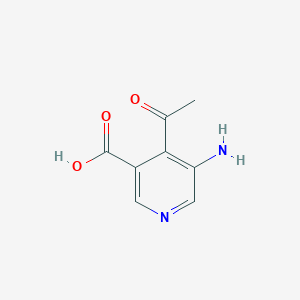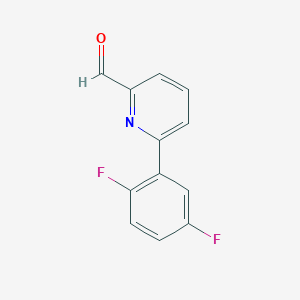
6-(2,5-Difluorophenyl)picolinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2,5-Difluorophenyl)picolinaldehyde: is an organic compound with the molecular formula C12H7F2NO It is a derivative of picolinaldehyde, where the phenyl ring is substituted with two fluorine atoms at the 2 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2,5-Difluorophenyl)picolinaldehyde can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction . This reaction typically uses a boronic acid or ester and a halogenated picolinaldehyde derivative in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, and the process is known for its functional group tolerance .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions: 6-(2,5-Difluorophenyl)picolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atoms under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: 6-(2,5-Difluorophenyl)picolinic acid.
Reduction: 6-(2,5-Difluorophenyl)picolinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-(2,5-Difluorophenyl)picolinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the design of fluorinated pharmaceuticals, where the presence of fluorine atoms can enhance metabolic stability and bioavailability.
Medicine: Research into fluorinated compounds often explores their potential as enzyme inhibitors or receptor ligands, making this compound a candidate for drug development.
Industry: The compound’s properties make it useful in the development of materials with specific electronic or optical characteristics.
Mecanismo De Acción
The mechanism by which 6-(2,5-Difluorophenyl)picolinaldehyde exerts its effects depends on its application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity by participating in hydrogen bonding or altering the electronic environment of the molecule.
Comparación Con Compuestos Similares
- 6-(2,6-Difluorophenyl)picolinaldehyde
- 6-(2,4-Difluorophenyl)picolinaldehyde
- 6-(3,5-Difluorophenyl)picolinaldehyde
Comparison: 6-(2,5-Difluorophenyl)picolinaldehyde is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity and interactions with other molecules. For example, the 2,5-difluoro substitution pattern may result in different electronic effects compared to the 2,6- or 3,5-difluoro patterns, potentially leading to variations in chemical behavior and biological activity .
Propiedades
Fórmula molecular |
C12H7F2NO |
|---|---|
Peso molecular |
219.19 g/mol |
Nombre IUPAC |
6-(2,5-difluorophenyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C12H7F2NO/c13-8-4-5-11(14)10(6-8)12-3-1-2-9(7-16)15-12/h1-7H |
Clave InChI |
RFYITIOYRBYQJM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)C2=C(C=CC(=C2)F)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







